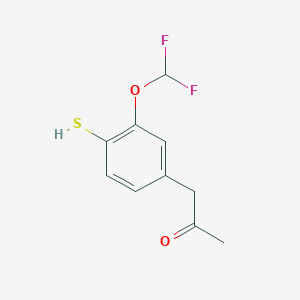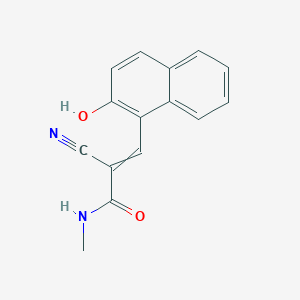
2-Cyano-3-(2-hydroxynaphthalen-1-yl)-N-methylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-3-(2-hydroxynaphthalen-1-yl)-N-methylprop-2-enamide is a compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse biological activities and are often used as precursors in the synthesis of various heterocyclic compounds . The presence of both cyano and hydroxyl groups in the molecule makes it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(2-hydroxynaphthalen-1-yl)-N-methylprop-2-enamide can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
In an industrial setting, the production of cyanoacetamides often involves solvent-free reactions due to their efficiency and cost-effectiveness . The fusion of aryl amines with ethyl cyanoacetate is one of the widely used methods . This method is advantageous as it avoids the use of solvents, making the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyano-3-(2-hydroxynaphthalen-1-yl)-N-methylprop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The active hydrogen on the cyanoacetamide can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like alkyl halides and aryl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions include ketones, primary amines, and various substituted derivatives of the original compound .
Applications De Recherche Scientifique
2-Cyano-3-(2-hydroxynaphthalen-1-yl)-N-methylprop-2-enamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: The compound has shown potential in the development of biologically active molecules.
Medicine: Derivatives of cyanoacetamides are being explored for their potential therapeutic properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Cyano-3-(2-hydroxynaphthalen-1-yl)-N-methylprop-2-enamide involves its interaction with various molecular targets. The cyano group can act as an electrophile, while the hydroxyl group can participate in hydrogen bonding and other interactions. These interactions can influence various biochemical pathways, leading to the compound’s biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl) acrylamide
- 2-Cyano-3-(5-(1-methyl-2-(naphthalen-1-yl)-1H-indol-3-yl)furan-2-yl)acrylic acid
Uniqueness
2-Cyano-3-(2-hydroxynaphthalen-1-yl)-N-methylprop-2-enamide is unique due to the presence of both cyano and hydroxyl groups, which provide it with versatile reactivity and potential for various applications in organic synthesis and biological research .
Propriétés
Numéro CAS |
100880-57-7 |
|---|---|
Formule moléculaire |
C15H12N2O2 |
Poids moléculaire |
252.27 g/mol |
Nom IUPAC |
2-cyano-3-(2-hydroxynaphthalen-1-yl)-N-methylprop-2-enamide |
InChI |
InChI=1S/C15H12N2O2/c1-17-15(19)11(9-16)8-13-12-5-3-2-4-10(12)6-7-14(13)18/h2-8,18H,1H3,(H,17,19) |
Clé InChI |
PJGBKPXTYSYEQE-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C(=CC1=C(C=CC2=CC=CC=C21)O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


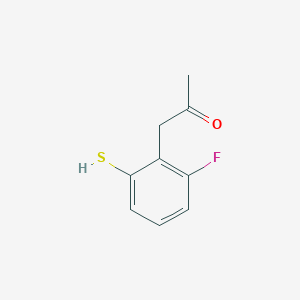
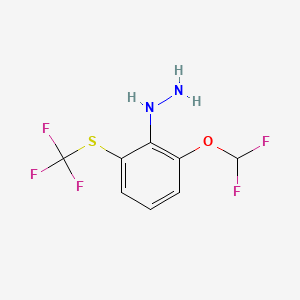
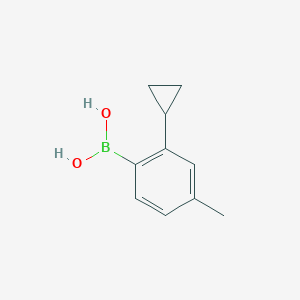
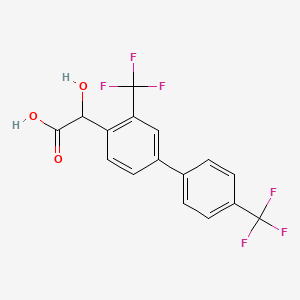

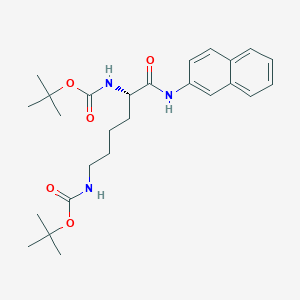
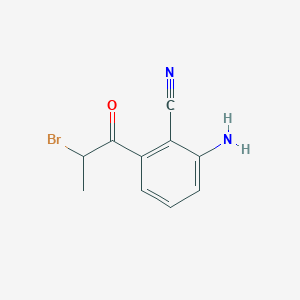
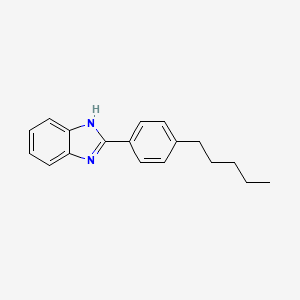

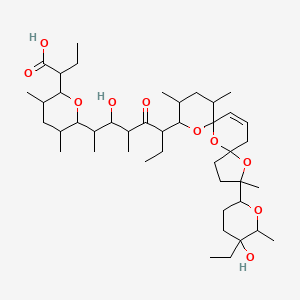
![2-[(4-Chloro-2-methylphenyl)methylidene]hydrazine-1-carboxamide](/img/structure/B14072983.png)
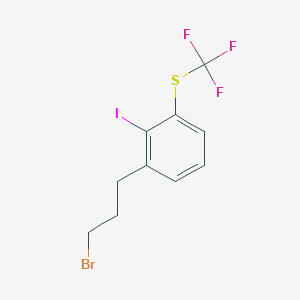
![4-[(Z)-[(1,1-dioxo-1,2-benzothiazol-3-yl)-(2-morpholin-4-ylethyl)hydrazinylidene]methyl]-2-methoxyphenol;hydrochloride](/img/structure/B14072989.png)
